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ARRY-382

Cat. No.: B1192154
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of CSF-1R as a Receptor Tyrosine Kinase (RTK)

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as CD115 or c-FMS, is a cell-surface protein that belongs to the Class III receptor tyrosine kinase (RTK) family. wikipedia.org As a transmembrane receptor, it is composed of an extracellular domain, a transmembrane segment, and an intracellular domain that contains the tyrosine kinase activity. wikipedia.orgcreative-biogene.comnih.gov The activation of CSF-1R is initiated by the binding of its specific ligands, which are Colony-Stimulating Factor 1 (CSF-1, also known as M-CSF) and Interleukin-34 (IL-34). wikipedia.orgmdpi.comnih.gov

Ligand binding induces the receptor to form dimers, a process that brings the intracellular kinase domains of two receptor molecules close together. wikipedia.orgnih.govnih.gov This proximity facilitates a process called autophosphorylation or transphosphorylation, where the kinase domain of one receptor adds phosphate (B84403) groups to specific tyrosine residues on the other receptor's intracellular tail. nih.govnih.gov This phosphorylation cascade creates docking sites for various downstream signaling proteins, which in turn activate multiple intracellular signaling pathways, including the PI3K/AKT and JAK/STAT3 axes. wikipedia.orgnih.govnih.gov These pathways are crucial for mediating the biological effects of CSF-1R activation, which primarily control the production, differentiation, survival, and function of macrophages and other myeloid cells. wikipedia.orgnih.govwikipedia.org

Role of CSF-1/CSF-1R Signaling in Macrophage Biology

The CSF-1/CSF-1R signaling axis is a primary regulator of the mononuclear phagocyte system, which includes monocytes and macrophages. nih.govresearchgate.net This pathway is indispensable for the development and maintenance of these cell populations throughout the body. wikipedia.orgnih.gov

CSF-1R signaling is fundamental for the differentiation of hematopoietic stem cells into macrophages and for the subsequent survival, proliferation, and function of these cells. wikipedia.orgwikipedia.org The binding of CSF-1 or IL-34 to CSF-1R on myeloid progenitor cells triggers the signaling cascades necessary to guide their development into mature macrophages. researchgate.netnih.gov This process is essential for establishing and maintaining macrophage populations in various tissues. nih.gov

Furthermore, CSF-1R signaling plays a critical role in macrophage polarization, a process where macrophages adopt distinct functional phenotypes in response to environmental cues. nih.gov Specifically, the CSF-1/CSF-1R axis is known to promote the polarization of macrophages towards an M2-like phenotype. nih.govfrontiersin.orgnih.gov M2 macrophages are typically associated with tissue repair and immune suppression, contrasting with the pro-inflammatory M1 phenotype. nih.gov This regulation of macrophage function is vital for tissue homeostasis but can be co-opted in disease states. researchgate.netnih.gov

Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that have potent immunosuppressive capabilities. frontiersin.org The CSF-1/CSF-1R signaling pathway is critically involved in the regulation of MDSCs. nih.gov Research has shown that this signaling axis is important for the maturation, recruitment, and function of MDSCs. sinobiological.comnih.gov

Activation of CSF-1R can promote the expansion of MDSC populations and enhance their suppressive functions within pathological contexts, such as the tumor microenvironment. nih.govnih.govsinobiological.com Consequently, treatments that block the CSF-1/CSF-1R pathway are being investigated as a strategy to prevent the recruitment of MDSCs to tumor sites and to mitigate their immunosuppressive activity, thereby potentially improving anti-tumor immune responses. frontiersin.orgsinobiological.com Studies have shown that CSF-1R signaling regulates MDSC fatty acid metabolism and immune suppression through the JAK/STAT3 signaling axis. nih.gov

Pathogenic Role of CSF-1R Signaling in Disease Contexts

Dysregulated CSF-1R signaling is implicated in a variety of pathologies, including cancer, inflammatory diseases, and bone disorders. wikipedia.orgresearchgate.net In the context of cancer, overexpression of CSF-1R and its ligands is frequently associated with aggressive tumors and a poor prognosis. mdpi.comresearchgate.net The receptor's pathogenic role is often linked to its ability to shape an immunosuppressive microenvironment that fosters tumor growth and progression. mdpi.comonclive.com

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. mdpi.comresearchgate.net CSF-1R signaling is a key player in creating an immunosuppressive TME that allows cancer cells to evade immune destruction. frontiersin.orgonclive.com This is achieved by influencing the recruitment and function of various immune cells, most notably macrophages. frontiersin.orgnih.gov By promoting the accumulation of immunosuppressive cell types, the CSF-1R pathway helps to dampen the anti-tumor activity of effector immune cells like T-cells. onclive.com

One of the most well-documented roles of CSF-1R signaling in cancer is the recruitment and differentiation of Tumor-Associated Macrophages (TAMs). frontiersin.orgonclive.com Many types of tumor cells secrete CSF-1, which acts as a chemoattractant, drawing CSF-1R-expressing monocytes from the bloodstream into the tumor tissue. researchgate.netfrontiersin.orgmdpi.com

Once within the TME, the continued signaling through the CSF-1/CSF-1R axis drives the differentiation of these monocytes into TAMs, which predominantly exhibit an M2-like, immunosuppressive phenotype. frontiersin.orgnih.govresearchgate.net These M2-like TAMs contribute to tumor progression by secreting factors that promote angiogenesis (the formation of new blood vessels), enhance tumor cell invasion and metastasis, and suppress the activity of cytotoxic T-cells that would otherwise attack the cancer cells. frontiersin.orgonclive.com The density of these CSF-1R-positive TAMs in the TME often correlates with poor survival rates for patients. onclive.com ARRY-382 is a potent and highly selective small-molecule inhibitor of CSF-1R. nih.govashpublications.org Preclinical studies have shown that inhibiting CSF-1R with this compound can decrease the number of infiltrating TAMs within the tumor microenvironment. nih.govresearchgate.net

Involvement in Neurodegenerative Processes (e.g., Microgliosis)

Microglia are the resident macrophages of the central nervous system (CNS) and play a vital role in brain homeostasis. nih.govnih.gov CSF-1R signaling is essential for the development, survival, and maintenance of microglia. wikipedia.orgnih.gov In the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, persistent neuroinflammation and microglial activation (microgliosis) are considered hallmark features. nih.govoup.com Upregulation of CSF-1R and increased microglial proliferation have been observed in post-mortem brain samples of Alzheimer's disease patients. oup.com While microglia can have protective functions, their chronic activation can contribute to neuronal damage. wikipedia.org Therefore, targeting CSF-1R to modulate microglial activity is being explored as a potential therapeutic strategy for these conditions. nih.govnih.gov Mutations in the CSF1R gene are known to cause a rare, autosomal dominant neurodegenerative disease called adult-onset leukoencephalopathy with axonal spheroids and pigmented glia (ALSP). nih.govfrontiersin.org

Role in Other Pathological Conditions (e.g., Inflammation, Fibrosis, Osteolysis)

The influence of CSF-1R signaling extends to a range of other pathological states.

Inflammation : Macrophages are key players in inflammatory processes. patsnap.com In chronic inflammatory diseases like rheumatoid arthritis, CSF-1R antagonists can reduce inflammation and tissue damage by inhibiting the proliferation and activity of pro-inflammatory macrophages. nih.govpatsnap.com

Fibrosis : Macrophages are also involved in the development of fibrosis in organs such as the lungs, liver, and kidneys. patsnap.comnih.gov Elevated levels of CSF-1 have been found in patients with pulmonary fibrosis, where it stimulates macrophages and fibroblasts to participate in the fibrotic process. nih.gov Inhibiting the CSF-1/CSF-1R pathway can reduce the fibrotic activity of macrophages and attenuate the progression of fibrotic diseases. patsnap.comnih.gov

Osteolysis : CSF-1R is crucial for the differentiation and function of osteoclasts, the cells responsible for bone resorption. wikipedia.orgpatsnap.com In pathological bone conditions like osteoporosis and inflammatory arthritis, an increased number of osteoclasts is often observed in conjunction with elevated CSF-1 levels. nih.gov Blockade of CSF-1R signaling can suppress the formation and activity of osteoclasts, thereby attenuating pathological bone resorption. nih.govresearchgate.net

Research Findings on this compound

Clinical studies have evaluated this compound both as a monotherapy and in combination with other agents. A Phase 1 study in patients with advanced or metastatic cancers found that this compound was generally well-tolerated and demonstrated significant inhibition of the CSF-1R pathway. aacrjournals.org A subsequent Phase 1b/2 study investigated this compound in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors. nih.govnih.gov While the combination was well-tolerated, it showed limited clinical benefit in the studied populations. nih.gov

Table 1: Pathological Roles of CSF-1R Signaling

Pathological Process Mediating Cell Type(s) Role of CSF-1R Signaling
Cancer
Angiogenesis Tumor-Associated Macrophages (TAMs) Promotes recruitment and pro-angiogenic function. nih.gov
Immune Suppression TAMs, Myeloid-Derived Suppressor Cells (MDSCs) Drives immunosuppressive M2 macrophage polarization; regulates MDSCs. nih.govnih.gov
Invasion & Metastasis TAMs, Cancer Cells Promotes matrix degradation and cell motility. bmj.comnih.gov
Neurodegeneration
Microgliosis Microglia Essential for microglial survival, proliferation, and activation. nih.govnih.gov
Other Conditions
Inflammation Macrophages Promotes pro-inflammatory macrophage activity. nih.govpatsnap.com
Fibrosis Macrophages, Fibroblasts Stimulates macrophage and fibroblast involvement in fibrotic processes. nih.gov
Osteolysis Osteoclasts Crucial for osteoclast differentiation and bone resorption activity. wikipedia.orgresearchgate.net

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARRY382;  ARRY 382;  ARRY-382.

Origin of Product

United States

Arry 382: a Selective Csf 1r Inhibitor

Classification as a Small Molecule Kinase Inhibitor

ARRY-382 is classified as a small molecule kinase inhibitor, specifically targeting tyrosine kinases. nih.govnih.govcancer.govebi.ac.uksemanticscholar.org Its molecular formula is C32H36N8O2, with a molecular weight of approximately 564.68 to 564.69 g/mol . nih.govmedkoo.comebi.ac.ukselleckchem.comcaymanchem.com This classification underscores its mechanism of action, which involves interfering with the enzymatic activity of specific protein kinases crucial for cellular signaling pathways.

Molecular Target Specificity: CSF-1R/cFMS

The primary molecular target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as cFMS. nih.govalzdiscovery.orgnih.govmedkoo.commycancergenome.orgcancer.govvirginiacancerspecialists.comresearchgate.netsemanticscholar.orgselleckchem.comdcchemicals.comselleck.co.jpselleckchem.comresearchgate.net CSF-1R is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. alzdiscovery.orgnih.govmycancergenome.orgcancer.gov Its activation by its ligands, CSF-1 and IL-34, is integral to various biological processes, including immune regulation and inflammation. alzdiscovery.org

In the context of disease, particularly in the tumor microenvironment, CSF-1R signaling is implicated in the recruitment and differentiation of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). nih.govresearchgate.net These immune cell populations can contribute to disease progression by suppressing anti-tumor immune responses, promoting angiogenesis, and facilitating tumor cell metastasis. nih.govresearchgate.net By inhibiting CSF-1R, this compound aims to disrupt these signaling pathways, thereby affecting the cellular dynamics within the microenvironment. nih.govnih.govmycancergenome.orgcancer.gov

Binding Affinity and Inhibition Constant (IC50) Determination

This compound demonstrates high binding affinity for CSF-1R. Quantitative analysis has determined its half-maximal inhibitory concentration (IC50) against CSF-1R to be 9 nM. alzdiscovery.orgmedkoo.comsemanticscholar.orgselleckchem.comdcchemicals.comselleck.co.jpselleckchem.com This low nanomolar IC50 value indicates that this compound is a potent inhibitor of CSF-1R enzymatic activity.

The binding affinity data for this compound against CSF-1R is summarized in the following table:

TargetIC50 (nM)
CSF-1R9

Selectivity Profile Against Related Tyrosine Kinases (e.g., PDGFR, c-Kit, FLT3)

A crucial aspect of this compound's profile is its high selectivity for CSF-1R. nih.govalzdiscovery.orgmedkoo.comselleckchem.comdcchemicals.comselleck.co.jpselleckchem.com Research indicates that this compound exhibits extreme specificity for CSF-1R and has been shown to have no interaction with other Class III receptor tyrosine kinases. ohsu.edu This class of receptor tyrosine kinases includes important related targets such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3). alzdiscovery.orgsemanticscholar.orgohsu.edu The pronounced selectivity of this compound minimizes potential off-target effects, which is a desirable characteristic for a therapeutic compound.

Mechanistic Elucidation of Arry 382 Action at Molecular and Cellular Levels

Direct Kinase Inhibition of CSF-1R

ARRY-382 functions as a highly specific and orally available inhibitor of CSF-1R, demonstrating promising pharmaceutical potential with an IC50 value of 9 nmol/L. nih.govnih.govalzdiscovery.orgresearchgate.net Its primary mode of action is to bind to and inhibit the tyrosine kinase activity of cFMS, thereby preventing the crucial CSF-1-cFMS signaling. nih.govcancer.gov This inhibition occurs by this compound competing with the ATP-binding site of CSF1R. frontiersin.org

This compound engages in specific molecular binding interactions with key residues within the CSF1R kinase domain. Notably, it interacts with Cys666, Thr663, and Met637. nih.govresearchgate.netexplorationpub.com The interaction with Met637 is indicative of high target specificity. nih.govexplorationpub.com Furthermore, a strong interaction with Cys666 is observed, which contributes to this compound's ability to evade the p-glycoprotein efflux pump. nih.govexplorationpub.com Thr663 is recognized as a critical gatekeeper residue in this interaction. nih.govexplorationpub.com

Beyond these, this compound also forms interactions with Trp550 and Tyr665. nih.govexplorationpub.com A significant aspect of its binding is its interaction with Asp796, which plays a role in stabilizing the DFG-out conformation of the activation loop. nih.govexplorationpub.com The compound's binding is further supported by van der Waals forces, which arise from a hydrophobic pocket composed of residues including Val596, Ala614, Lys616, Val647, Thr663, and Leu785. nih.govexplorationpub.com Additionally, the non-conservation of the salt bridge between Glu633 and Lys616 contributes to rendering CSF1R catalytically inactive upon this compound binding. nih.govexplorationpub.com

Table 1: Key Molecular Binding Interactions of this compound with CSF1R Residues

CSF1R ResidueType of Interaction/SignificanceReferences
Cys666Strong interaction, aids in evading p-glycoprotein efflux pump nih.govexplorationpub.com
Thr663Gatekeeper residue nih.govexplorationpub.com
Met637Indicates high target specificity nih.govexplorationpub.com
Asp796Stabilizes DFG-out conformation of activation loop nih.govexplorationpub.com
Trp550Interacting residue nih.govexplorationpub.com
Tyr665Interacting residue nih.govexplorationpub.com
Val596, Ala614, Lys616, Val647, Leu785Form hydrophobic pocket generating van der Waals forces nih.govexplorationpub.com
Glu633, Lys616Salt bridge not conserved, contributes to catalytic inactivity nih.govexplorationpub.com

The binding of this compound significantly impacts the conformational stability of CSF1R. It actively stabilizes the DFG-out conformation of the activation loop, which in turn further stabilizes the autoinhibitory conformation of the CSF1R kinase. nih.govexplorationpub.com This stabilization is a key aspect of its inhibitory mechanism. This compound, along with other selective CSF1R inhibitors like DCC-3014 and BLZ-945, exhibits strong structural affinity and conformational stability with the target kinase, characterized by low binding energies. nih.gov The ability of these inhibitors to maintain CSF1R in an auto-inhibitory conformation is achieved by interacting with Asp797 of the Asp-Phe-Gly (DFG) motif and/or by hindering the conserved salt bridge typically formed between Glu633 and Lys616. explorationpub.compatsnap.com

Disruption of CSF-1-cFMS Signaling Cascade

By directly inhibiting the cFMS tyrosine kinase, this compound effectively prevents the CSF-1-cFMS signaling cascade. nih.govcancer.gov This signaling pathway is crucial for various cellular processes, and its disruption by this compound leads to an inhibition of tumor cell proliferation in cells where cFMS is overexpressed. nih.govcancer.gov Normally, CSF1R activation, initiated by the binding of CSF-1 or IL-34, results in receptor homodimerization and the subsequent activation of various downstream pro-cell-survival kinase cascades. frontiersin.orgresearchgate.net The inhibition of CSF1R by this compound directly blocks these critical downstream signaling pathways. frontiersin.orgresearchgate.net

Activated CSF1R typically mediates the activation of several crucial downstream signaling pathways, including the mitogen-activated protein kinases (MAPK), specifically MAPK1/ERK2 and/or MAPK3/ERK1 (often referred to as pERK), as well as the PI3K-Akt, SFK, and STAT pathways. frontiersin.orgexplorationpub.comidrblab.net By inhibiting the CSF1R kinase activity, this compound consequently disrupts the proper functioning of these downstream signaling cascades. While direct evidence explicitly stating "this compound modulates pERK" was not found, its role as a CSF1R kinase inhibitor implies a direct impact on the activation of these pathways, including pERK. frontiersin.orgexplorationpub.comidrblab.net This disruption extends to processes related to cell maturation, as evidenced by a observed decline in non-classical monocytes, which is consistent with CSF-1R inhibition and its downstream effects on macrophage cellular maturation. explorationpub.comnih.govaacrjournals.org

Cellular Consequences of CSF-1R Inhibition by this compound

The inhibition of CSF-1R by this compound has profound cellular consequences, primarily affecting myeloid cell populations. CSF-1R plays an essential role in macrophage differentiation and the regulation of cell proliferation. nih.govcancer.gov By inhibiting CSF-1R, this compound reduces the survival, proliferation, and recruitment of macrophages, particularly tumor-associated macrophages (TAMs), to the tumor microenvironment (TME). frontiersin.orgresearchgate.net

CSF1R is widely expressed on various myeloid cells, including monocytes, macrophages, neuroglia, and osteoblasts. alzdiscovery.orgfrontiersin.org The inhibition of CSF1R by this compound leads to a reduction or loss of these CSF1R-expressing myeloid cell populations. alzdiscovery.org In preclinical models, this compound has been shown to decrease the number of tumor-infiltrative macrophages within the tumor microenvironment. nih.gov Beyond simple depletion, it can also reprogram macrophages to enhance antigen presentation and support T-cell activation. nih.gov

Research has indicated a correlation between the percentage of CD14-positive cells (a surface marker predominantly found on monocytes and macrophages) in patient samples and their sensitivity to CSF1R inhibitors, including this compound. researchgate.net This suggests that the therapeutic effects of this compound are mediated through these specific CSF1R-expressing myeloid cells. In studies involving chronic lymphocytic leukemia (CLL) patient samples, CSF1R was found to be expressed on a CD14+ myeloid subpopulation rather than on the CLL leukemic lymphocytes themselves, and the sensitivity to this compound correlated with the presence of this CD14-positive subpopulation. researchgate.net It is important to note that, unlike some other CSF1R inhibitors that lead to the elimination of microglia, this compound primarily prevents cell proliferation without causing microglia cell death. researchgate.net

Table 2: Cellular Consequences of CSF-1R Inhibition by this compound on Myeloid Cells

Cellular EffectMyeloid Cell Population AffectedReferences
Reduced survivalMacrophages, Monocytes frontiersin.orgresearchgate.net
Inhibition of proliferationMacrophages, Monocytes, Microglia nih.govcancer.govresearchgate.netresearchgate.net
Decreased recruitment to TMETumor-associated macrophages (TAMs) frontiersin.orgresearchgate.netnih.gov
Reprogramming of macrophagesTumor-associated macrophages (TAMs) nih.gov
Enhanced antigen presentationMacrophages nih.gov
Support T-cell activationMacrophages nih.gov
Decline in non-classical monocytesMonocytes explorationpub.comnih.govaacrjournals.org

Influence on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are another critical immunosuppressive population in the tumor microenvironment, contributing significantly to immune escape nih.govresearchgate.netnih.gov. Colony-stimulating factor 1 (CSF-1), acting through CSF-1R, is known to regulate both tumor-associated macrophages (TAMs) and MDSCs nih.govresearchgate.netresearchgate.net. By inhibiting CSF-1R, this compound is designed to inhibit both TAMs and MDSCs, aiming for a "double-blockade" of cancer-induced immune suppression nih.gov. Depleting or modifying MDSCs has been shown in mouse models to reverse immunosuppression and improve the efficacy of anti-PD-1 agents nih.gov.

Induction of Apoptosis in Sensitive Cell Lines

This compound has been observed to induce apoptosis in certain sensitive cell lines. Specifically, at a concentration of 10 µM, this compound induces apoptosis in several primary human chronic lymphocytic leukemia (CLL) cell lines caymanchem.com. Furthermore, this compound has been shown to enhance the cytotoxicity of other therapeutic agents, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) and the PI3K p110δ inhibitor idelalisib, in various primary human CLL cell lines across a concentration range of 0.15625 to 10 µM caymanchem.com. This suggests a potential for synergistic activity when combined with other targeted therapies in certain hematologic malignancies.

Impact on Antigen Presentation and T-cell Activation

A crucial aspect of this compound's mechanistic action involves its positive influence on the anti-tumor immune response by enhancing antigen presentation and T-cell activation. In preclinical models, CSF-1R inhibition by this compound has been demonstrated to reprogram macrophages, leading to an increase in their ability to present antigens and support T-cell activation nih.govaacrjournals.org. Macrophages are integral to the activation of T-cells, which are key mediators of anti-tumor immunity nih.govnih.gov. By modulating the macrophage phenotype towards a more immunostimulatory state, this compound contributes to a more effective anti-tumor immune response within the tumor microenvironment nih.govaacrjournals.org.

Table 4: Summary of this compound's Impact on Immune Function

Immune ProcessEffect of this compound TreatmentReference
Macrophage ReprogrammingIncreased antigen presentation, support T-cell activation nih.govaacrjournals.org
T-cell ActivationSupported by reprogrammed macrophages nih.govaacrjournals.org

Preclinical Research Models and Findings with Arry 382

In Vitro Research Methodologies and Models

Preclinical investigations have explored the activity of ARRY-382 in the context of Chronic Lymphocytic Leukemia (CLL), a malignancy characterized by the accumulation of mature B-lymphocytes. The tumor microenvironment in CLL contains supportive monocyte/macrophage cells known as nurse-like cells (NLCs), which express CSF-1R and promote the survival of cancer cells. nih.gov

Research has demonstrated the preclinical efficacy of this compound in primary CLL patient samples. nih.govfrontiersin.orgnih.gov A notable finding from these studies is that a subset of CLL samples exhibits sensitivity to CSF-1R inhibitors, including this compound, at sub-micromolar concentrations. nih.govfrontiersin.orgnih.gov This sensitivity was observed across samples with diverse genetic and clinical backgrounds. nih.govfrontiersin.orgnih.gov

One key study demonstrated that treating primary CLL patient specimens with this compound led to a significant reduction in the number of NLCs in long-term cultures. frontiersin.org Specifically, the addition of 1µM of this compound dramatically decreased the number of NLCs compared to untreated cells. frontiersin.org This suggests that this compound targets these supportive cells within the CLL microenvironment, thereby cutting off crucial survival signals to the leukemia cells. nih.govfrontiersin.orgnih.gov

The investigation of this compound has extended to mononuclear cell cultures derived from primary patient samples, which provide a more representative model of the complex cellular interactions within the tumor microenvironment. In the context of CLL, these cultures contain the malignant B-cells along with other mononuclear cells, such as monocytes that can differentiate into supportive NLCs. nih.govfrontiersin.orgnih.gov

Studies utilizing these primary CLL patient samples have shown a direct correlation between the sensitivity to this compound and the percentage of CD14-positive monocytes within the sample. frontiersin.org A higher percentage of these monocytic cells was associated with increased sensitivity to the inhibitory effects of this compound. frontiersin.org This finding reinforces the mechanism of action of this compound, which targets the CSF-1R expressed on these supportive monocytic cells. nih.govfrontiersin.orgnih.gov By inhibiting CSF-1R, this compound effectively disrupts the supportive signals these cells provide to the CLL cells. nih.govfrontiersin.orgnih.gov

Research FindingModel SystemKey ObservationReference
Sensitivity to this compoundPrimary CLL Patient SamplesAt least 25% of CLL samples demonstrated sub-micromolar sensitivity to CSF-1R inhibitors. nih.govfrontiersin.orgnih.gov
Correlation with Monocyte PercentagePrimary CLL Patient SamplesIncreased sensitivity to this compound was associated with a higher percentage of CD14-positive monocytes (p = 0.01). frontiersin.org
Effect on Nurse-Like Cells (NLCs)Long-term Cultures of Primary CLL Patient SamplesTreatment with 1µM this compound dramatically decreased the number of NLCs compared to untreated controls. frontiersin.org

Three-dimensional (3D) spheroid and organoid models are increasingly utilized in preclinical cancer research as they more accurately mimic the in vivo tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient gradients, and gene expression patterns. These models are valuable for assessing the efficacy of anti-cancer agents in a more physiologically relevant context.

Despite the advantages of these advanced culture systems, a comprehensive search of publicly available scientific literature and clinical trial data did not yield specific preclinical studies evaluating the effects of this compound in 3D spheroid or organoid models of any cancer type. While the inhibition of CSF-1R is a therapeutic strategy being explored in various cancers, and 3D models are being used to investigate other CSF-1R inhibitors, specific data for this compound in these systems is not currently available.

Ex vivo cultures of tumor slices and tissue fragments represent another advanced preclinical model that preserves the native tumor architecture and microenvironment, including the spatial arrangement of different cell types and the extracellular matrix. This methodology allows for the study of drug responses in a context that is very close to the original tumor.

Similar to the situation with 3D spheroids and organoids, dedicated preclinical studies on the effects of this compound in tumor slice or tissue fragment cultures have not been identified in the available scientific literature. While this technique is being employed to evaluate the response to various cancer therapies, its specific application to the preclinical assessment of this compound has not been publicly reported.

Co-culture Models for Cell-to-Cell Interactions

While specific preclinical studies detailing the use of this compound in co-culture models are not extensively documented in publicly available literature, the compound's mechanism of action provides a strong rationale for the use of such models to investigate its impact on cell-to-cell interactions within the tumor microenvironment. This compound is a potent and highly selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). nih.govaacrjournals.org The CSF-1/CSF-1R signaling pathway is crucial for the regulation of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment and play a significant role in tumor progression through their interactions with cancer cells and other immune cells. nih.govaacrjournals.org

Co-culture models, which involve the cultivation of two or more distinct cell types together, are invaluable tools for studying the complex interplay between different cell populations. In the context of oncology, these models can recapitulate aspects of the tumor microenvironment, allowing for the investigation of how therapeutic agents modulate these interactions.

Given that this compound targets TAMs, co-culture systems comprising cancer cells and macrophages would be highly relevant for elucidating the compound's effects. Such models could be used to assess how this compound modulates macrophage polarization, their pro-tumoral functions, and their communication with cancer cells. Furthermore, the inclusion of other immune cells, such as T-cells, in a tri-culture system could provide insights into how this compound-mediated TAM modulation enhances anti-tumor T-cell responses.

Interactive Table: Potential Applications of Co-culture Models for this compound Research

Co-culture SystemPotential Research Focus with this compoundKey Endpoints to Measure
Cancer Cells + MacrophagesEffect on macrophage polarization and pro-tumoral functionsCytokine secretion profiles, expression of M1/M2 markers, cancer cell proliferation and invasion assays
Cancer Cells + Macrophages + T-cellsImpact on T-cell mediated cytotoxicityT-cell activation markers, cancer cell apoptosis, granzyme and perforin (B1180081) release
Cancer Cells + Stromal Fibroblasts + MacrophagesInfluence on the supportive tumor stromaExtracellular matrix deposition, fibroblast activation markers, chemokine production

In Vivo Preclinical Models

Murine Models of Solid Tumors (e.g., Pancreatic Cancer Models)

Preclinical studies have demonstrated the activity of this compound in murine models of solid tumors, notably in pancreatic cancer. In a pancreatic cancer model, the combination of a CSF-1R inhibitor, such as this compound, with an anti-PD-1 antibody resulted in an improved therapeutic response compared to anti-PD-1 monotherapy. nih.govaacrjournals.org This finding highlights the potential of this compound to enhance the efficacy of checkpoint inhibitors in solid tumors that are heavily infiltrated by immunosuppressive macrophages. The rationale for this combination is to concurrently inhibit TAMs and myeloid-derived suppressor cells (MDSCs), thereby mitigating cancer-induced immune suppression. nih.gov

Models of Hematological Malignancies

Neurodegenerative Disease Models (e.g., Parkinson's, ALS)

The role of neuroinflammation in the pathogenesis of neurodegenerative diseases such as Parkinson's and Amyotrophic Lateral Sclerosis (ALS) has led to the investigation of CSF-1R inhibitors in this context. nih.gov Microglia, the resident immune cells of the central nervous system, are dependent on CSF-1R signaling for their survival and function. Dysregulated microglial activation is a hallmark of many neurodegenerative conditions. This compound has been listed among the CSF-1R inhibitors tested in preclinical studies for various conditions, and the potential of these inhibitors in neurodegenerative disease models is an active area of research. nih.gov An in silico study also pointed to the potential of this compound in modulating neuroinflammation. researchgate.net However, detailed findings from preclinical studies of this compound in specific neurodegenerative disease models like Parkinson's or ALS have not been extensively published.

Assessment of Tumor Growth Inhibition in Rodent Models

Preclinical evaluation of this compound in rodent models has demonstrated its potential to inhibit tumor growth. nih.gov A key mechanism underlying this effect is the compound's ability to decrease the number of tumor-infiltrating macrophages within the tumor microenvironment. nih.govaacrjournals.org By targeting the CSF-1R, this compound disrupts the survival and differentiation of these immunosuppressive cells. Furthermore, preclinical findings suggest that this compound can reprogram the remaining macrophages to a more pro-inflammatory, anti-tumor phenotype, characterized by increased antigen presentation and support of T-cell activation. nih.govaacrjournals.org In a pancreatic cancer model, the combination of a CSF-1R inhibitor with an anti-PD-1 agent led to improved tumor growth inhibition. nih.gov

Interactive Table: Summary of this compound Preclinical Findings in Rodent Tumor Models

Preclinical ModelKey FindingMechanism of Action
Pancreatic CancerImproved response in combination with anti-PD-1 therapy. nih.govInhibition of TAMs and MDSCs, leading to reduced immune suppression. nih.gov
General Solid TumorsDecreased number of tumor-infiltrating macrophages. nih.govaacrjournals.orgInhibition of CSF-1R signaling, crucial for macrophage survival and differentiation. nih.gov
General Solid TumorsReprogramming of macrophages to an anti-tumor phenotype. nih.govaacrjournals.orgIncreased antigen presentation and support of T-cell activation. nih.govaacrjournals.org

Analysis of Bone Degradation in Mouse Cancer Models

The CSF-1/CSF-1R signaling pathway is known to be critical for the differentiation and function of osteoclasts, the cells responsible for bone resorption. This biological role suggests a potential application for CSF-1R inhibitors like this compound in cancers that involve bone degradation, such as bone metastases. A Phase 1 clinical study of this compound monotherapy included the evaluation of urinary N-telopeptide (NTX), a biomarker of bone turnover, with the expectation that it would decrease. researchgate.net While a subsequent study of this compound in combination with pembrolizumab (B1139204) did not show a significant correlation between drug concentration and changes in bone resorption markers, the initial rationale was based on the anticipated effects of CSF-1R inhibition on osteoclast activity. nih.gov Further preclinical studies in mouse models of cancer-associated bone disease would be necessary to fully elucidate the effects of this compound on bone degradation.

Pharmacodynamic Biomarker Evaluation in Preclinical Studies

In preclinical evaluations, the pharmacodynamic effects of this compound have been characterized through a variety of biomarkers. These markers serve to confirm the compound's mechanism of action, demonstrate target engagement, and provide insights into its biological activity. Investigations have focused on markers related to the direct inhibition of the Colony-Stimulating Factor 1 Receptor (CSF-1R) pathway, the impact on specific immune cell populations, and effects on physiological processes regulated by CSF-1R signaling, such as bone metabolism.

Circulating CSF-1 Levels as a Marker of Pathway Suppression

A key indicator of CSF-1R pathway inhibition by this compound is the observed increase in circulating levels of its ligand, Colony-Stimulating Factor 1 (CSF-1). nih.govresearchgate.net This paradoxical rise is understood as a physiological feedback response to the blockade of the receptor. When this compound binds to and inhibits CSF-1R, the clearance of CSF-1 from the circulation is reduced, leading to its accumulation. This elevation in serum CSF-1 is a robust pharmacodynamic marker, providing evidence of on-target activity and sustained pathway suppression. researchgate.net Studies have consistently shown that administration of this compound leads to a significant increase in serum CSF-1, confirming effective inhibition of the CSF-1R kinase. researchgate.net

Phosphorylated ERK (pERK) in Monocytes

To assess the downstream effects of CSF-1R inhibition within target cells, preclinical studies have measured the phosphorylation status of Extracellular Signal-Regulated Kinase (pERK) in monocytes. The CSF-1R signaling cascade involves the activation of the MAPK/ERK pathway. A Phase 1 study evaluated pERK levels in patient monocytes stimulated with CSF-1 ex vivo. researchgate.net The findings demonstrated a dose-dependent inhibition of this signaling pathway.

Dose of this compoundMean Reduction in Monocyte pERK from Baseline
≥ 200 mg QD> 80%

This interactive table summarizes the mean reduction in phosphorylated ERK (pERK) in monocytes at specified doses of this compound, indicating significant inhibition of the CSF-1R signaling pathway. researchgate.net

This substantial reduction in pERK levels confirms that this compound effectively blocks the intracellular signaling cascade initiated by CSF-1 binding, consistent with its mechanism as a CSF-1R inhibitor. researchgate.net

Nonclassical Monocyte (NCM) Reduction

The administration of this compound has been shown to cause a marked reduction in the population of circulating CD14dim/CD16+ nonclassical monocytes (NCMs). researchgate.net These cells are dependent on CSF-1R signaling for their survival and differentiation. researchgate.netresearchgate.net The depletion of NCMs from the peripheral blood is therefore a direct pharmacodynamic effect of CSF-1R inhibition and serves as a reliable biomarker of the biological activity of this compound. researchgate.netbioworld.com A notable decrease in circulating NCM counts has been observed in preclinical models and early clinical studies. researchgate.netbioworld.com

Dose of this compoundMean Decrease in NCM from Baseline
MTD (400 mg QD)96%

This interactive table presents the significant mean decrease in nonclassical monocytes (NCMs) from baseline at the maximum tolerated dose (MTD) of this compound, highlighting the compound's potent effect on this cell population. researchgate.net

The reduction in NCMs is consistent with the intended mechanism of action of this compound and its role in modulating the myeloid cell compartment. researchgate.netresearchgate.net

CD14 Expression Correlation with Sensitivity

Preclinical research has explored biomarkers that may predict sensitivity to CSF-1R inhibition. Studies involving chronic lymphocytic leukemia (CLL) have indicated that CD14-expressing monocytes play a supportive role in the tumor microenvironment. researchgate.net In these preclinical models, depleting the CD14-expressing monocyte population led to a preferential decrease in the viability of CLL samples that were sensitive to CSF-1R inhibitors like this compound. researchgate.net This finding suggests that the presence and activity of CD14-expressing monocytes may correlate with sensitivity to this compound, identifying them as a potential patient selection biomarker. researchgate.net

Therapeutic Implications and Combination Strategies in Preclinical Research

ARRY-382 as a Monotherapy in Preclinical Disease Models

As a monotherapy, the primary mechanism of action of this compound in preclinical models is the inhibition of CSF-1R signaling. nih.gov This pathway is crucial for the regulation, recruitment, and function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of immune escape within the tumor microenvironment. nih.govresearchgate.netascopubs.org

Preclinical investigations have demonstrated that monotherapy with this compound leads to significant alterations in the tumor microenvironment. Specifically, inhibition of CSF-1R by this compound decreased the number of tumor-infiltrating macrophages. nih.govresearchgate.net Furthermore, it reprogrammed the remaining macrophages to increase antigen presentation and support the activation of T-cells. nih.gov While early-phase human trials noted that this compound monotherapy was generally well-tolerated and demonstrated suppression of the CSF-1 pathway, objective tumor responses were not observed, underscoring the rationale for exploring combination therapies. researchgate.netnih.gov

Preclinical Monotherapy FindingObserved Effect of this compoundImplication
Target Engagement Potent and selective inhibition of CSF-1R tyrosine kinase. nih.govDisrupts signaling critical for immunosuppressive myeloid cells.
Macrophage Modulation Decreases the number of tumor-infiltrating macrophages (TAMs). nih.govReduces a key immunosuppressive cell population in the TME.
Macrophage Reprogramming Reprograms macrophages to increase antigen presentation and support T-cell activation. nih.govShifts the TME from an immunosuppressive to an immunostimulatory state.
Biologic Activity Demonstrated CSF-1 pathway suppression. nih.govConfirms on-target activity in preclinical and early clinical settings.

Rationale for Combination Therapies Based on Preclinical Data

The modest activity of this compound as a monotherapy, coupled with its profound effects on the tumor microenvironment, provides a strong rationale for its use in combination with other anti-cancer agents. nih.gov Intrinsic or primary resistance to immunotherapy, particularly checkpoint inhibitors, often arises from suppressive immune factors within the tumor microenvironment. nih.gov TAMs and MDSCs are critical mediators of this resistance. nih.govascopubs.org Preclinical mouse models have shown that depleting or modifying these cell populations can reverse immunosuppression and significantly improve the efficacy of agents like anti-PD-1 antibodies. nih.gov Therefore, the central hypothesis for combination strategies is that by targeting TAMs and MDSCs with this compound, it is possible to overcome resistance and enhance the anti-tumor activity of other therapies. nih.govovariancancernewstoday.com

Immunomodulatory Effects and Synergy with Checkpoint Inhibitors (e.g., PD-1/PD-L1, CTLA-4)

Preclinical data strongly support the combination of this compound with programmed cell death protein-1 (PD-1) or its ligand (PD-L1) inhibitors. researchgate.netascopubs.orgovariancancernewstoday.com Studies in animal models revealed that combining a CSF-1R inhibitor with a PD-1 inhibitor resulted in better anti-tumor responses than either agent alone. ovariancancernewstoday.compfizer.com For example, in a pancreatic cancer model, the combination of a CSF-1R inhibitor with an anti-PD-1 therapy improved the response compared to anti-PD-1 monotherapy. nih.gov The synergy stems from a dual blockade of cancer-induced immune suppression: this compound mitigates the immunosuppressive myeloid compartment, while checkpoint inhibitors reinvigorate T-cell activity. nih.gov This approach aims to transform an immunologically "cold" tumor, non-responsive to checkpoint inhibitors, into a "hot" tumor with an active anti-tumor immune response.

While direct preclinical studies combining this compound with Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) inhibitors are less extensively detailed in available literature, the underlying mechanism provides a strong rationale. Preclinical studies have shown that CSF-1R blockade can enhance the efficacy of anti-CTLA-4 therapy. bmbreports.org By reducing the population of immunosuppressive myeloid cells, this compound can potentially lower the threshold for T-cell activation, thereby amplifying the effects of CTLA-4 blockade.

Impact on Tumor Microenvironment Reprogramming for Enhanced Immunotherapy

This compound's primary role in combination strategies is the reprogramming of the tumor microenvironment (TME). nih.govresearchgate.net The TME is often densely populated with TAMs, which suppress T-cell function and promote tumor growth. researchgate.net

Preclinical findings detail the specific impacts of this compound on the TME:

Depletion of Immunosuppressive Cells: this compound inhibits CSF-1R, leading to a reduction in the number of TAMs and MDSCs within the tumor. nih.gov

Phenotypic Shift of Macrophages: The compound causes a shift in the remaining TAMs from an immunosuppressive M2-like phenotype towards a pro-inflammatory, anti-tumor M1-like phenotype.

Enhanced T-Cell Function: By reducing myeloid-derived suppression and promoting antigen presentation, this compound fosters an environment that supports the activation and function of tumor-infiltrating T-cells, which are the primary effectors for checkpoint inhibitors. nih.govovariancancernewstoday.com

This reprogramming effectively reverses key mechanisms of immune evasion, making tumors more susceptible to immunotherapies that rely on a functional T-cell response. nih.gov

Synergistic Effects with Targeted Therapies (e.g., BTK inhibitors, PI3K p110δ inhibitors)

Beyond immunotherapy, preclinical evidence suggests potential synergy between CSF-1R inhibitors like this compound and other targeted therapies. In preclinical studies using primary patient samples of Chronic Lymphocytic Leukemia (CLL), CSF-1R inhibitors demonstrated significant synergy when combined with therapies that disrupt B-cell receptor signaling. researchgate.net This includes notable synergy with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) and the PI3K p110δ inhibitor idelalisib. researchgate.net The rationale for this combination is the simultaneous targeting of both the malignant CLL cells (with BTK or PI3Kδ inhibitors) and the supportive nurse-like cells (NLCs) in the microenvironment, which depend on CSF-1R signaling. researchgate.net By eliminating the supportive NLCs, this compound may enhance the cytotoxic effects of the B-cell receptor signaling inhibitors on the cancer cells. researchgate.net

Combination PartnerPreclinical RationaleObserved Synergistic Effect
PD-1/PD-L1 Inhibitors Overcome myeloid-mediated resistance to checkpoint blockade. nih.govImproved anti-tumor response compared to monotherapy in pancreatic cancer models. nih.gov
CTLA-4 Inhibitors Reduce immunosuppressive myeloid cells to lower the threshold for T-cell activation. bmbreports.orgPreclinical synergy observed with general CSF-1R blockade. bmbreports.org
BTK Inhibitors (Ibrutinib) Simultaneously target malignant B-cells and supportive nurse-like cells in the microenvironment. researchgate.netSignificant synergy observed in primary CLL patient samples. researchgate.net
PI3K p110δ Inhibitors (Idelalisib) Disrupt B-cell receptor signaling in cancer cells while eliminating supportive microenvironment cells. researchgate.netSignificant synergy observed in primary CLL patient samples. researchgate.net

Preclinical Studies on Overcoming Resistance Mechanisms

A significant focus of preclinical research on this compound has been its potential to overcome resistance to other therapies, particularly immune checkpoint inhibitors. nih.gov Resistance to anti-PD-1/PD-L1 therapy can be either primary (intrinsic) or acquired, and is often linked to an immunosuppressive TME rich in myeloid cells. nih.gov

Preclinical models have established that TAMs and MDSCs are critical drivers of this resistance. nih.gov By depleting and reprogramming these cells, this compound is hypothesized to resensitize tumors to checkpoint blockade. nih.gov This concept is supported by mouse models where modifying TAMs and MDSCs reverses immunosuppression and improves the efficacy of anti-PD-1 agents. nih.gov Therefore, combining this compound with a PD-1 inhibitor is a direct strategy aimed at overcoming a well-defined mechanism of immunotherapy resistance. nih.govovariancancernewstoday.com Additionally, some preclinical research has explored how resistance to CSF-1R inhibitors themselves can develop, suggesting that further combination strategies may be needed to address acquired resistance to this compound over time. nih.gov

Advanced Research Methodologies for Arry 382 Investigation

Computational and In Silico Approaches

Computational and in silico methodologies play a pivotal role in modern drug discovery, enabling the prediction of interactions, deciphering target specificity, and evaluating binding energies and conformational stability. These methods facilitate rational drug design and lead optimization by leveraging big-data predictions and artificial intelligence nih.gov.

Molecular Docking Simulations

Molecular docking simulations are extensively employed to predict the interactions between small molecule inhibitors like ARRY-382 and the three-dimensional (3D) conformations of target receptors, such as CSF1R nih.gov. Studies investigating this compound's interaction with CSF1R often utilize an induced fit docking protocol within computational environments like Molecular Operating Environment (MOE, v.2015) patsnap.comqmul.ac.uknih.gov.

The docking process typically involves several steps:

Placement Method: Compounds are docked using methods such as the triangular matcher placement method.

Scoring Function: Poses are ranked using scoring functions like the London dG scoring function.

Refinement: Docked poses are further refined by induced fit methods to account for flexibility in both the ligand and the receptor nih.govpatsnap.com.

Validation of the docking protocol is often performed by re-docking a co-crystallized ligand in its apo conformation and computing the root-mean-square deviation (RMSD) nih.gov.

Key Findings from Molecular Docking Simulations: this compound, alongside other CSF1R inhibitors such as DCC-3014, BLZ-945, and sorafenib, demonstrates low binding energies with CSF1R kinase, indicative of strong structural affinity nih.govpatsnap.comqmul.ac.uknih.govresearchgate.net. All seven CSF1R inhibitors examined in a particular study, including this compound, exhibit selectivity by interacting with the Met637 residue, with the exception of edicotinib (B1671105) nih.govpatsnap.comqmul.ac.uknih.govresearchgate.net. These inhibitors are observed to maintain CSF1R in an auto-inhibitory conformation through various interactions:

Interaction with Asp797 of the Asp-Phe-Gly (DFG) motif.

Hindering the conserved salt bridge between Glu633 and Lys616, thereby stabilizing the activation loop.

Interacting with the tryptophan residue (Trp550) in the juxtamembrane domain nih.govpatsnap.comqmul.ac.uknih.govresearchgate.net.

Specifically, this compound has been noted to interact with Cys666, Thr663, and Met637 residues within the CSF1R binding site researchgate.net.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) principles are fundamental to the rational development of CSF1R inhibitors like this compound. The primary aim of applying SBDD is to delineate the structural basis of CSF1R inhibition for effective target identification and subsequent lead optimization in cancer therapeutics nih.govpatsnap.comqmul.ac.uknih.gov. The evolution of molecular taxonomy, which involves stratifying cancer based on molecular mapping, has paved the way for more rational drug design strategies nih.gov. The development of targeted lead compounds is further enhanced by advancements in big-data predictions, computational modeling, and artificial intelligence-inspired drug discovery nih.gov. For instance, vimseltinib (B1652902) (DCC-3014), another CSF1R inhibitor, was specifically designed using SBDD and traditional medicinal chemistry approaches to achieve selective inhibition of CSF1R aacrjournals.org. This highlights the integral role of SBDD in designing compounds with desired specificity and potency.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a crucial computational tool used to assess the stability and conformational dynamics of ligand-protein complexes over time researchgate.netresearchgate.netinnovareacademics.in. While specific detailed MD simulation data for this compound itself were not extensively highlighted in the provided context, MD simulations have been broadly applied to CSF1R inhibitors to understand their interactions and stability. For example, MD simulations have validated the stability of other CSF1R inhibitors in complex with their targets, showing minimal root mean square deviation (RMSD) and strong hydrophobic interactions with key residues researchgate.netinnovareacademics.in. Such simulations provide insights into the dynamic behavior of the ligand-receptor complex, complementing static docking studies by revealing how the binding interactions and conformational changes evolve over time.

Analysis of Binding Energies and Conformational Stability

The analysis of binding energies and conformational stability is critical for evaluating the efficacy and potential of CSF1R inhibitors. This compound, along with DCC-3014 and BLZ-945, stands out among selective CSF1R inhibitors due to its low binding energies, which signify a strong structural affinity and high conformational stability with the CSF1R kinase nih.govqmul.ac.uknih.gov.

A significant correlation between predicted binding energies from computational methods and experimentally determined IC50 values (half maximal inhibitory concentration) serves to validate the accuracy and reliability of the computational methodologies employed nih.gov. Inhibitors that exhibit the lowest binding energies are generally considered the most stable and potent binders of the CSF1R kinase domain nih.gov. The exceptional pharmaceutical potential of compounds like DCC-3014 and this compound is attributed to their remarkable structural stability and affinity for CSF1R nih.govqmul.ac.uknih.govresearchgate.net.

Table 1: Computational Binding Characteristics of this compound and Other CSF1R Inhibitors

InhibitorBinding Energy (kcal/mol)Key Interacting Residues (CSF1R)Conformational ImpactPotency Indication (IC50)
This compoundLowestMet637, Asp797, Glu633, Lys616, Trp550, Cys666, Thr663 nih.govpatsnap.comqmul.ac.uknih.govresearchgate.netAuto-inhibitory conformation, activation loop stabilization nih.govpatsnap.comqmul.ac.uknih.govresearchgate.net9 nM researchgate.net
DCC-3014LowestMet637, Asp797, Glu633, Lys616, Trp550 nih.govpatsnap.comqmul.ac.uknih.govresearchgate.netAuto-inhibitory conformation, activation loop stabilization nih.govpatsnap.comqmul.ac.uknih.govresearchgate.net-
BLZ-945LowestMet637, Asp797, Glu633, Lys616, Trp550 nih.govpatsnap.comqmul.ac.uknih.govresearchgate.netAuto-inhibitory conformation, activation loop stabilization nih.govpatsnap.comqmul.ac.uknih.govresearchgate.net-
SorafenibLowestMet637, Asp797, Glu633, Lys616, Trp550 nih.govpatsnap.comqmul.ac.uknih.govresearchgate.netAuto-inhibitory conformation, activation loop stabilization nih.govpatsnap.comqmul.ac.uknih.govresearchgate.net-

Note: Specific binding energy values for this compound were not explicitly provided in the snippets, but it was consistently grouped with those having the "lowest binding energies."

Structural Biology Techniques

Structural biology techniques are indispensable for elucidating the precise three-dimensional structures of proteins and their complexes with ligands, providing atomic-level insights crucial for drug design.

X-ray Crystallography for CSF1R Kinase Structure

X-ray crystallography is a primary method for determining the atomic structure of proteins, including CSF1R kinase. The 3D X-ray crystallized structure of CSF1R kinase, specifically with Protein Databank (PDB) ID 4R7H, has been widely utilized in various in silico modeling studies involving this compound and other CSF1R inhibitors patsnap.comqmul.ac.uknih.govresearchgate.netresearchgate.net. This particular structure was obtained from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Databank and served as a foundational template for computational docking experiments aimed at understanding inhibitor binding patsnap.comqmul.ac.uknih.govresearchgate.net.

The availability of high-resolution crystal structures, such as PDB ID 4R7H, is paramount for structure-based drug design, as it allows researchers to visualize the binding site, identify key interacting residues, and understand the conformational changes induced upon ligand binding. For example, the crystal structure of pexidartinib, another CSF1R inhibitor, revealed its ability to trap the kinase in an autoinhibited conformation, directly guiding subsequent drug discovery efforts researchgate.net. Similarly, the crystal structure of CSF1R in complex with vimseltinib (PDB ID 7MFC) was solved using molecular replacement, building upon previously determined CSF1R structures aacrjournals.org. These crystallographic insights provide the necessary structural framework for designing and optimizing inhibitors that can precisely target and modulate CSF1R activity.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are integral to understanding the disposition and effects of this compound. Studies have aimed to characterize how this compound is absorbed, distributed, metabolized, and excreted, as well as its biological impact at the cellular and molecular levels.

Pharmacokinetic Findings: In preclinical and early clinical evaluations, this compound demonstrated dose-proportional increases in exposure, as measured by maximum concentration (Cmax) and area under the curve (AUC) aacrjournals.orgresearchgate.net. In a Phase 1 dose-escalation study, this compound, administered orally once daily, achieved a Cmax of 3.06 µg/mL at the maximum tolerated dose (MTD) of 400 mg, with a trough concentration (Ctrough) exceeding 1 µg/mL after repeated dosing aacrjournals.org.

Pharmacodynamic Findings: The pharmacodynamic activity of this compound is consistent with its role as a potent and highly selective CSF1R inhibitor nih.govaacrjournals.orgaacrjournals.org. Key PD observations include:

Monocyte pERK Reduction: Doses of this compound at or above 200 mg once daily led to a mean reduction of over 80% in monocyte pERK (phosphorylated extracellular signal-regulated kinase) from baseline. This reduction is indicative of effective CSF1R inhibition, as pERK is a downstream signaling molecule of CSF1R aacrjournals.org.

Non-Classical Monocyte (NCM) Decrease: Significant reductions in NCMs were observed at doses of 200 mg once daily and higher, with a 96% mean decrease from baseline at the MTD aacrjournals.org.

CSF1 Elevation: Inhibition of CSF1R by this compound resulted in a dose-dependent increase in serum CSF1 levels, with a maximal increase of approximately 28-fold from baseline observed at the MTD during the first cycle. This compensatory increase in the ligand is a characteristic pharmacodynamic biomarker for CSF1R inhibition aacrjournals.orgresearchgate.net.

Macrophage Modulation: In preclinical models, this compound inhibited CSF1R, leading to a decrease in the number of tumor-infiltrating macrophages (e.g., TAMs) within the tumor microenvironment. Furthermore, it was observed to reprogram macrophages, enhancing antigen presentation and supporting T-cell activation nih.govaacrjournals.org.

Table 1: Key Pharmacodynamic Effects of this compound

Pharmacodynamic MarkerObserved Effect at ≥ 200 mg QD / MTD (400 mg QD)Reference
Monocyte pERK> 80% mean reduction from Baseline aacrjournals.org
Non-Classical Monocytes96% mean decrease from Baseline at MTD aacrjournals.org
Serum CSF1~28-fold maximal increase from Baseline at MTD aacrjournals.org
Tumor-Infiltrating MacrophagesDecreased in preclinical models nih.govaacrjournals.org
Macrophage ReprogrammingIncreased antigen presentation, T-cell activation nih.govaacrjournals.org

Flow Cytometry for Cellular Phenotyping and Response Analysis

Flow cytometry is a powerful technique utilized in this compound investigations for detailed cellular phenotyping and analysis of cellular responses. This method allows for the identification and quantification of various cell populations and their characteristics, providing insights into the compound's impact on the cellular landscape denovosoftware.comwhiterose.ac.ukunimi.it.

Applications in this compound Research:

CD14+ Monocyte Analysis: Flow cytometry has been instrumental in assessing the impact of this compound on specific immune cell populations. Studies in primary chronic lymphocytic leukemia (CLL) patient samples utilized flow cytometry to quantify CD14-positive cells. A notable finding was that a higher percentage of CD14-positive cells in patient samples correlated with increased sensitivity to CSF1R inhibitors, including this compound (p = 0.01 for this compound) oncotarget.com. This suggests that the CD14-positive subpopulation is associated with sensitivity to CSF1R inhibition oncotarget.com.

Depletion Studies: Further analysis using flow cytometry confirmed that depleting CD14-expressing monocytes preferentially reduced the viability of samples sensitive to CSF1R inhibitors oncotarget.comnus.edu.sg. This highlights the role of these cells in supporting leukemia cell survival and the effectiveness of this compound in targeting this supportive component of the microenvironment nus.edu.sgpatsnap.com.

Immune Cell Subset Characterization: Flow cytometry enables comprehensive immunophenotyping, allowing researchers to identify and characterize major human and murine immune cell subsets, including their activation and differentiation markers denovosoftware.comwhiterose.ac.ukunimi.it. This capability is crucial for understanding the broader immune modulatory effects of this compound beyond direct CSF1R inhibition.

Long-Term Cell Culturing for Microenvironment Component Studies

Long-term cell culturing provides a valuable platform for studying the complex interactions within the cellular microenvironment and the sustained effects of therapeutic agents like this compound. This methodology allows for the observation of cellular changes and microenvironmental remodeling over extended periods, mimicking in vivo conditions more closely than short-term assays.

Studies with this compound:

Nurse-Like Cell (NLC) Elimination: In the context of chronic lymphocytic leukemia (CLL), long-term culture conditions have been employed to study nurse-like cells (NLCs), which are supportive monocyte/macrophages expressing CSF1R and promoting tumor cell survival oncotarget.comnus.edu.sgpatsnap.com. Investigations demonstrated that treating primary CLL patient samples with CSF1R inhibitors, including this compound, effectively eliminated the presence of NLCs in these long-term cultures oncotarget.comnus.edu.sgpatsnap.com.

Microenvironmental Disruption: These findings indicate that small-molecule CSF1R inhibitors, such as this compound, specifically target CD14-expressing monocytes within the CLL microenvironment. By doing so, they deprive leukemia cells of essential extrinsic support signals, thereby disrupting the tumor-supportive niche oncotarget.comnus.edu.sgpatsnap.com. This demonstrates the utility of long-term cell culturing in revealing the sustained impact of this compound on critical microenvironmental components.

Future Directions in Arry 382 Preclinical Research

Investigation of Novel Disease Indications Beyond Oncology

The role of CSF-1R in regulating myeloid cells, including microglia and osteoclasts, suggests that ARRY-382's therapeutic potential may extend beyond cancer. Preclinical research into novel, non-oncological indications is a promising future direction.

Inflammatory and Autoimmune Diseases: The excessive activation of CSF-1R is implicated in a variety of inflammatory conditions. nih.gov Preclinical models of autoimmune diseases have demonstrated the therapeutic potential of CSF-1R inhibition. For instance, in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, treatment with a CSF-1R inhibitor significantly improved motor skills and reduced demyelination and immune activation. aacrjournals.orgaacrjournals.org Further preclinical studies could explore the efficacy of this compound in models of rheumatoid arthritis, inflammatory bowel disease, and other conditions where macrophage-driven inflammation is a key pathological feature.

Neurodegenerative Diseases: Microglia, the resident macrophages of the central nervous system, are critically dependent on CSF-1R signaling for their survival and function. mdpi.com Dysfunctional microglia are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. oup.com Preclinical studies using other CSF-1R inhibitors have shown that modulating microglial activity can have beneficial effects in animal models of these conditions. oup.com Future preclinical research could investigate this compound's ability to cross the blood-brain barrier and modulate microglial function in models of neurodegenerative disorders.

Discovery of Additional Synergistic Combination Partners

Preclinical evidence strongly supports the combination of this compound with other therapeutic agents to enhance its anti-tumor activity.

Immunotherapy Combinations: The combination of this compound with PD-1 inhibitors like pembrolizumab (B1139204) has been a primary focus, with preclinical studies showing improved responses. mdpi.comovariancancernewstoday.com Future research should explore other immunotherapy combinations. Preclinical models have shown that combining CSF-1R inhibition with therapies targeting the CD40 pathway can be effective. researchgate.net Additionally, given that CSF-1R inhibition can lead to an increase in granulocyte recruitment to tumors, combination with a CXCR2 antagonist is a rational future direction to explore in preclinical models.

Chemotherapy and Targeted Therapy Combinations: Preclinical studies have shown that combining CSF-1R inhibitors with chemotherapy, such as cyclophosphamide, can coordinate a more effective anti-tumor immune response, particularly in macrophage-rich tumors. nih.gov Investigating the synergy of this compound with various chemotherapeutic agents and other targeted therapies in preclinical models could identify novel treatment strategies for different cancer types.

Elucidation of Detailed Molecular Mechanisms of Resistance in Preclinical Models

Understanding the mechanisms by which tumors develop resistance to this compound is crucial for developing strategies to overcome it.

Acquired Resistance Mechanisms: Preclinical models of glioblastoma have provided significant insights into acquired resistance to CSF-1R inhibitors. aacrjournals.orgmdpi.com One key mechanism identified is the hyperactivation of the PI3K signaling pathway, driven by an upregulation of insulin-like growth factor 1 (IGF-1) from macrophages and increased IGF-1 receptor (IGF-1R) expression on tumor cells. nih.govaacrjournals.orgmdpi.com Future preclinical studies should aim to create this compound-resistant cancer cell lines and animal models to further dissect these and other potential resistance pathways. oaepublish.commdpi.comresearchgate.netantineo.fr This could involve investigating genetic mutations, epigenetic alterations, and changes in the tumor microenvironment that contribute to resistance.

Potential Resistance Mechanism Mediating Factors Preclinical Model
PI3K Pathway HyperactivationIncreased IGF-1 from TAMs, Upregulated IGF-1R on tumor cellsGlioblastoma
Alternative Survival PathwaysCross-talk between different receptor tyrosine kinasesGeneral Cancer Models
Changes in Tumor MicroenvironmentRecruitment of other immunosuppressive cells (e.g., granulocytes)General Cancer Models

Development of Predictive Preclinical Biomarkers for Response and Resistance

Identifying biomarkers that can predict which patients are most likely to respond to this compound, and which are likely to develop resistance, is a critical area for future preclinical research.

While clinical trials have explored biomarkers such as circulating CSF-1 levels, preclinical development of robust predictive biomarkers is needed. nih.govresearchgate.net Future preclinical studies could focus on:

Tumor-Intrinsic Factors: Investigating genetic or gene expression signatures within tumor cells that correlate with sensitivity or resistance to this compound.

Microenvironment Signatures: Analyzing the composition and activation state of immune cells within the tumor microenvironment before and during treatment to identify predictive immune profiles.

Circulating Biomarkers: Utilizing liquid biopsies from preclinical models to identify circulating tumor DNA, proteins, or metabolites that correlate with treatment response.

Exploration of this compound's Role in Immune Cell Reprogramming Beyond Macrophages

While the primary effect of this compound is on macrophages, its impact on other immune cell populations is an important area for future investigation.

T-Lymphocytes: Preclinical studies have shown that CSF-1R inhibition can indirectly enhance T-cell responses, likely by reducing the number of immunosuppressive TAMs. nih.gov Some evidence suggests that CSF-1R inhibitors may also have direct effects on T-cells, potentially suppressing Th1 and Th2 differentiation. nih.gov Further preclinical research is needed to clarify the direct and indirect effects of this compound on different T-cell subsets, including CD8+ cytotoxic T-cells and regulatory T-cells, to optimize its combination with T-cell-based immunotherapies. aacrjournals.orgresearchgate.net

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are another key immunosuppressive cell type in the tumor microenvironment that is regulated by CSF-1. nih.gov Preclinical models have shown that this compound can impact MDSCs. nih.govresearchgate.net Future studies should further elucidate the effects of this compound on the recruitment, differentiation, and function of different MDSC subsets.

Advanced In Vitro Model Development for Enhanced Predictivity

Moving beyond traditional 2D cell cultures to more complex and physiologically relevant in vitro models will be crucial for the preclinical evaluation of this compound.

3D Spheroid and Organoid Models: Three-dimensional (3D) tumor spheroids and patient-derived organoids (PDOs) can better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients. nih.govresearchgate.netmdpi.comacs.orgfondaction.chnih.govnih.govbiorxiv.orgresearchgate.netnih.gov Developing and utilizing these models to test the efficacy of this compound, both as a monotherapy and in combination, will provide more predictive data before moving to in vivo studies. nih.gov Co-culture systems incorporating immune cells within these 3D models will be particularly valuable for studying the immunomodulatory effects of this compound.

Application of Omics Technologies to Study this compound Effects in Preclinical Systems

The use of high-throughput "omics" technologies will be instrumental in gaining a comprehensive understanding of this compound's mechanisms of action and resistance.

Transcriptomics: Analyzing changes in gene expression in tumor cells and immune cells following this compound treatment in preclinical models can reveal key signaling pathways that are modulated by the drug. mdpi.combryant.edu This can help in identifying novel therapeutic targets for combination therapies and potential biomarkers of response.

Proteomics and Metabolomics: Proteomic analysis can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of CSF-1R inhibition. mdpi.comresearchgate.netresearchgate.net Metabolomic profiling can reveal how this compound alters the metabolic landscape of the tumor microenvironment, which is increasingly recognized as a key regulator of immune responses. mdpi.comresearchgate.netresearchgate.net

By pursuing these future directions in preclinical research, a more comprehensive understanding of this compound's therapeutic potential can be achieved, paving the way for its effective clinical development and application in a wider range of diseases.

Q & A

Q. What is the mechanism of action of ARRY-382, and how is its selectivity for CSF1R validated in preclinical models?

this compound is a small-molecule inhibitor targeting colony-stimulating factor 1 receptor (CSF1R/c-Fms), with an IC50 of 9 nM for CSF1R autophosphorylation. Selectivity is validated through kinase profiling assays comparing inhibition of CSF1R versus off-target kinases (e.g., c-KIT, PDGFR). Preclinical studies use HEK-293 cell lines and murine tumor models to confirm target engagement via reduced CSF1R phosphorylation and suppression of osteoclast differentiation (IC50 = 4 nM) .

Q. What methodologies are employed to assess this compound’s efficacy in reducing tumor-associated macrophages (TAMs) in chronic lymphocytic leukemia (CLL) models?

Primary CLL patient samples are processed to isolate mononuclear cells (MNCs), with CD14+ cells (monocytes/macrophages) depleted via flow cytometry. Remaining cells are cultured in 384-well plates, and this compound’s effect on nurse-like cell (NLC) populations is quantified using viability assays (e.g., ATP-based luminescence). A 90% reduction in NLCs is observed in untreated CLL samples, with sensitivity ratios calculated from CD14/MNC depletion dynamics .

Q. How are pharmacokinetic (PK) parameters of this compound characterized in clinical trials?

Plasma concentrations of this compound and its metabolites (AR 00469099, AR 00469100, AR 00470870) are measured using validated bioanalytical methods. Key PK parameters include AUCτ (area under the curve), Cmax (maximum concentration), Tmax (time to Cmax), and trough levels (Crough). Data are analyzed via non-compartmental methods using SAS® software, with dose proportionality assessed across cohorts .

Q. What are the primary endpoints in Phase 1b/2 clinical trials evaluating this compound combined with pembrolizumab?

Phase 1b focuses on determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) using a 3+3 dose-escalation design. Phase 2 evaluates objective response rates (ORR) per RECIST 1.1 and immune-related response criteria (irRC) in PD-1/PD-L1 inhibitor-refractory solid tumors. Secondary endpoints include safety, PK, and progression-free survival (PFS) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s synergy with anti-PD-1 therapies in resistant tumors?

Use co-culture systems combining patient-derived T cells and tumor-associated macrophages (TAMs) to model the tumor microenvironment. Measure cytokine profiles (e.g., IL-10, TGF-β) and T-cell activation markers (CD8+/Granzyme B+) before/after this compound treatment. In clinical trials, stratify patients by baseline TAM density (via CD68+ immunohistochemistry) to correlate with response rates .

Q. How can contradictory efficacy data between preclinical and clinical studies be reconciled?

Preclinical models showing this compound’s 90% NLC reduction in CLL contrast with limited clinical responses (15% stable disease in solid tumors) . Address this by:

  • Validating CSF1R target engagement in human tumors via phospho-CSF1R flow cytometry.
  • Incorporating biomarker-driven patient selection (e.g., CSF1 ligand overexpression).
  • Exploring compensatory mechanisms (e.g., alternate macrophage survival pathways) using RNA-seq .

Q. What statistical approaches mitigate challenges in analyzing this compound’s metabolite pharmacokinetics?

Use mixed-effects modeling to account for inter-patient variability in metabolite conversion rates. Exclude samples with protocol deviations (e.g., vomiting within 4 hours post-dose) from PK analyses. Visualize concentration-time curves with linear/log scales to identify non-linear kinetics. Compare metabolite-to-parent ratios across dosing cohorts to assess accumulation .

Q. How can dose optimization address this compound’s narrow therapeutic window in combination regimens?

Implement exposure-response modeling to link PK parameters (e.g., AUCτ) with efficacy (ORR) and toxicity (grade ≥3 adverse events). In Phase 1b, escalate doses until CSF1R occupancy plateaus (measured via soluble CSF1R levels) or dose-limiting toxicities (DLTs) occur. Prioritize RP2D based on sustained target inhibition and manageable safety profiles .

Q. What experimental frameworks validate CSF1R inhibition as the primary driver of this compound’s antitumor activity?

  • In vitro : CRISPR-Cas9 knockout of CSF1R in macrophages to confirm on-target effects.
  • In vivo : Use CSF1R-dependent syngeneic models (e.g., MMTV-PyMT breast cancer) and compare this compound efficacy to CSF1R-blocking antibodies.
  • Clinical : Correlate plasma drug levels with pharmacodynamic markers (e.g., reduced CD14+ monocytes) .

Q. How can researchers address the limitations of halted this compound trials (e.g., NCT02880371) in future studies?

Redesign trials to:

  • Enrich for tumors with CSF1R pathway activation (e.g., via genomic or IHC screening).
  • Combine this compound with therapies targeting complementary immunosuppressive pathways (e.g., IDO inhibitors).
  • Use adaptive trial designs to rapidly pivot based on interim efficacy signals .

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